N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
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Overview
Description
4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides and features a fluorine atom, a phenylmethylidene group, and a hydrazinecarbonyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminobenzohydrazide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzaldehyde under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(2-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-Fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H16FN3O2/c22-17-12-10-16(11-13-17)20(26)24-19-9-5-4-8-18(19)21(27)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,26)(H,25,27)/b23-14+ |
InChI Key |
PLFXXFHCUAQIOK-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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